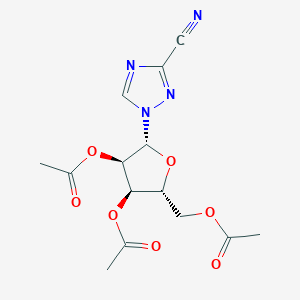

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole

Übersicht

Beschreibung

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple acetate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the primary areas of research for 3-cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is its potential antiviral properties. A study indicated that while some derivatives exhibit significant antiviral activity, the specific compound showed limited effectiveness in vitro against certain viruses. This highlights the need for further exploration of its derivatives and modifications to enhance its antiviral efficacy .

Synthesis of Nucleoside Analogues

The compound serves as a crucial intermediate in synthesizing various nucleoside analogs. Its structural components allow for modifications that can lead to new compounds with desirable biological activities. For instance, researchers have synthesized derivatives by modifying the ribofuranosyl moiety to explore their biological properties further .

Chemical Synthesis Techniques

The synthesis of this compound often involves acid-catalyzed fusion techniques with other ribofuranosyl compounds. This method not only provides a pathway to synthesize this compound but also opens avenues for creating other triazole derivatives that may possess unique pharmacological properties .

Data Table: Comparative Analysis of Antiviral Activities

Case Study 1: Synthesis and Evaluation of Derivatives

In a study focusing on the synthesis of nucleoside analogs derived from triazoles, researchers synthesized several derivatives from this compound. These derivatives were evaluated for their antiviral properties against various viral strains. The results demonstrated that specific modifications enhanced antiviral activity significantly compared to the parent compound .

Case Study 2: Structural Modifications and Biological Testing

Another research effort involved modifying the ribofuranosyl component of the triazole to improve solubility and bioavailability. The modified compounds were subjected to biological testing against RNA viruses. The findings suggested that structural changes could lead to improved therapeutic profiles for certain viral infections .

Wirkmechanismus

The mechanism by which 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The acetate groups may also play a role in enhancing the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole: is similar to other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a compound of interest due to its potential biological activities. This triazole derivative combines the triazole ring's pharmacological properties with the ribofuranosyl moiety, which is known to enhance biological activity through various mechanisms. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

- Molecular Formula : C14H16N4O7

- Molecular Weight : 352.3 g/mol

- CAS Number : 40371-99-1

- Physical State : Solid at room temperature

- Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

- In vitro Testing : The compound has shown effectiveness against a range of bacterial strains. Preliminary studies utilized the agar disc-diffusion method to assess growth inhibition. The minimum inhibitory concentration (MIC) values were determined for various strains including E. coli and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on several cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and PC3 (prostate cancer).

- Results : The compound exhibited low cytotoxicity with IC50 values generally above 100 µM, indicating a favorable safety profile for normal cells while maintaining efficacy against tumor cells .

Structure-Activity Relationship (SAR)

The incorporation of the ribofuranosyl moiety and the cyano group into the triazole structure appears to enhance biological activity. Studies suggest that modifications at specific positions on the triazole ring can significantly affect antimicrobial potency and cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole compounds similar to this compound:

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMTWJNGXZIMAL-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541322 | |

| Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-99-1 | |

| Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.